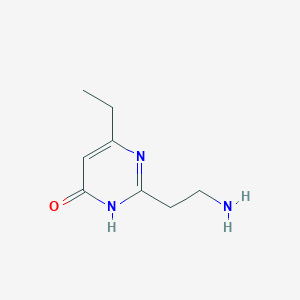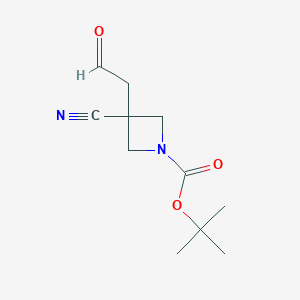
1-Boc-3-cyano-3-(2-oxoethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-cyano-3-(2-oxoethyl)azetidine is a synthetic organic compound with the molecular formula C11H16N2O3. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, making them highly reactive and useful in various chemical reactions .
Preparation Methods
1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be synthesized through several methods. One common synthetic route involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
1-Boc-3-cyano-3-(2-oxoethyl)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some common types of reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring.
Ring-opening reactions: Due to the ring strain, azetidine rings can be opened using nucleophiles or electrophiles, leading to the formation of various products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-cyano-3-(2-oxoethyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Boc-3-cyano-3-(2-oxoethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be compared with other similar compounds, such as:
1-Boc-3-cyanoazetidine: This compound has a similar structure but lacks the 2-oxoethyl group, making it less reactive in certain reactions.
1-Boc-3-(cyanomethylene)azetidine: This compound contains a cyanomethylene group instead of the 2-oxoethyl group, leading to different reactivity and applications.
1-Boc-3-azetidinone: This compound has a carbonyl group at the 3-position, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various scientific research and industrial applications.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-(2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h5H,4,7-8H2,1-3H3 |
InChI Key |
BERBHJIDRVKYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![N-[2-(Aminomethyl)cyclopentyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B15273894.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
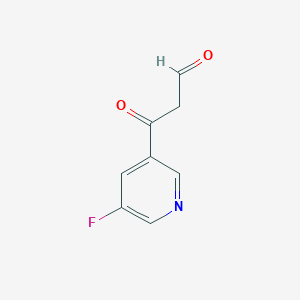
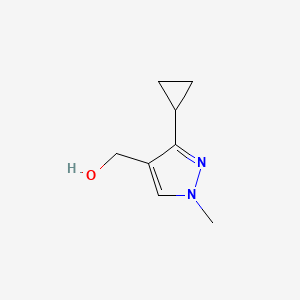
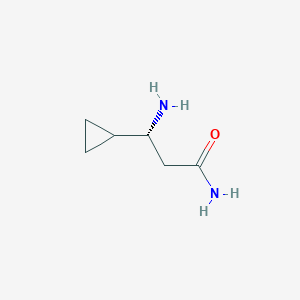

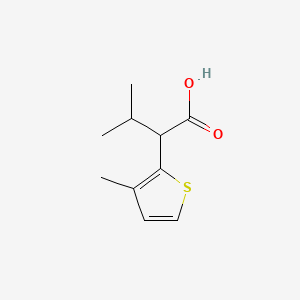
![tert-Butyl 1-oxa-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15273964.png)
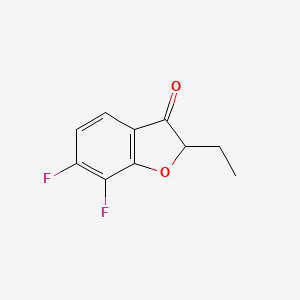
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
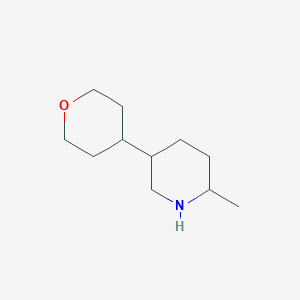
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
